An In-depth Technical Guide to 6-(tert-Butyl)nicotinic Acid: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 6-(tert-Butyl)nicotinic Acid: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tert-Butyl)nicotinic acid, a derivative of nicotinic acid (niacin or Vitamin B3), is a heterocyclic compound with potential applications in pharmaceutical research and development. Its structural similarity to nicotinic acid suggests that it may share some of its biological activities, particularly as a modulator of G-protein coupled receptors like GPR109A, which is known to be a receptor for nicotinic acid. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 6-(tert-Butyl)nicotinic acid, along with a discussion of the synthesis and biological activities of its parent compound, nicotinic acid, which serves as a valuable reference point in the absence of specific data for the tert-butyl derivative.
Core Chemical Properties
| Property | 6-(tert-Butyl)nicotinic Acid (Predicted) | Nicotinic Acid (Experimental) |
| IUPAC Name | 6-(tert-butyl)pyridine-3-carboxylic acid | Pyridine-3-carboxylic acid |
| Synonyms | 6-tert-butyl-3-pyridinecarboxylic acid | Niacin, Vitamin B3 |
| CAS Number | 832715-99-8 | 59-67-6 |
| Molecular Formula | C₁₀H₁₃NO₂ | C₆H₅NO₂ |
| Molecular Weight | 179.22 g/mol | 123.11 g/mol |
| Melting Point | 150-160 °C | 236-239 °C[1] |
| Boiling Point | ~350 °C at 760 mmHg | Sublimes |
| Solubility | Sparingly soluble in water | 18 g/L in water at 20 °C |
| pKa | ~4.5 | 4.85[2] |
Disclaimer: The properties for 6-(tert-Butyl)nicotinic acid are predicted using computational tools and should be considered as estimates. Experimental verification is required for confirmation.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 6-(tert-Butyl)nicotinic acid are not widely published. However, general methods for the synthesis of substituted nicotinic acids can be adapted. One potential synthetic route is outlined below.
Proposed Synthesis of 6-(tert-Butyl)nicotinic Acid
A plausible method for the synthesis of 6-(tert-Butyl)nicotinic acid involves the oxidation of a corresponding 6-tert-butyl-3-alkylpyridine precursor.
Experimental Workflow: Synthesis of 6-(tert-Butyl)nicotinic Acid
Caption: A potential synthetic workflow for 6-(tert-Butyl)nicotinic acid.
Detailed Protocol (Hypothetical):
-
Oxidation: To a solution of 6-tert-butyl-3-methylpyridine in a suitable solvent (e.g., water or pyridine), a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) is added portion-wise. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If KMnO₄ is used, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude product is collected by filtration or extracted with an organic solvent.
-
Purification: The crude 6-(tert-Butyl)nicotinic acid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Activity and Mechanism of Action
While specific biological data for 6-(tert-Butyl)nicotinic acid is limited, its structural similarity to nicotinic acid suggests it may act as a ligand for the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA₂).
Nicotinic Acid's Mechanism of Action via GPR109A
Nicotinic acid is a known agonist of GPR109A, a receptor primarily expressed in adipocytes and immune cells.[3] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This cascade of events ultimately inhibits lipolysis, reducing the release of free fatty acids into the bloodstream. In immune cells, GPR109A activation has been linked to anti-inflammatory effects.
Signaling Pathway: GPR109A Activation by Nicotinic Acid
Caption: Simplified signaling pathway of nicotinic acid via the GPR109A receptor.
Experimental Protocol: GPR109A Activation Assay
The activity of 6-(tert-Butyl)nicotinic acid as a potential GPR109A agonist can be evaluated using a cell-based assay that measures changes in intracellular cAMP levels.
Experimental Workflow: GPR109A cAMP Assay
Caption: Workflow for a cell-based GPR109A activation assay.
Detailed Protocol:
-
Cell Culture: A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293) is cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with varying concentrations of 6-(tert-Butyl)nicotinic acid, along with a known adenylyl cyclase activator such as forskolin to induce a measurable cAMP signal.
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The resulting data is used to generate a dose-response curve, from which the half-maximal effective concentration (EC₅₀) of 6-(tert-Butyl)nicotinic acid can be determined.
Conclusion
6-(tert-Butyl)nicotinic acid represents an interesting synthetic derivative of nicotinic acid. While specific experimental data on its chemical and biological properties are currently scarce, its structural relationship to nicotinic acid provides a strong foundation for predicting its behavior and potential as a GPR109A agonist. The information and protocols provided in this guide offer a starting point for researchers interested in synthesizing and characterizing this compound, with the understanding that the data for the parent compound, nicotinic acid, serves as a valuable, albeit preliminary, reference. Further experimental investigation is crucial to fully elucidate the unique properties and therapeutic potential of 6-(tert-Butyl)nicotinic acid.
